

physical and chemical properties of 1-Boc-3-Iodo-1H-indazole

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Compound of Interest

Compound Name: 1-Boc-3-Iodo-1H-indazole

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **1-Boc-3-Iodo-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-Iodo-1H-indazole (tert-butyl 3-iodo-1H-indazole-1-carboxylate) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its strategic combination of a stable N-Boc protecting group and a highly reactive C-3 iodine atom makes it an exceptionally versatile substrate for constructing complex molecular architectures. This guide provides an in-depth examination of its core physicochemical properties, reactivity profile, and synthetic applications, grounded in established experimental data and field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and furnish the necessary data for its effective and safe implementation in the laboratory.

Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in reaction design.

Structural and Physical Data

The key physical and structural parameters for **1-Boc-3-Iodo-1H-indazole** are summarized below. The compound typically presents as a stable, crystalline solid, facilitating ease of handling and weighing.

Property	Data
Chemical Formula	C ₁₂ H ₁₃ IN ₂ O ₂
Molecular Weight	344.15 g/mol
Appearance	Light yellow to pale yellow crystalline solid or powder[1]
Melting Point	93-95 °C[1]
Storage	Store long-term in a cool, dry place[2]
Solubility	Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dioxane.

Expert Insight: The melting point of 93-95 °C indicates a compound with good crystalline stability at ambient temperatures. Its solubility in common aprotic organic solvents makes it highly compatible with the conditions frequently employed in palladium-catalyzed cross-coupling reactions.

Spectroscopic Profile

Spectroscopic data is critical for identity confirmation and purity assessment. The following data are characteristic of **1-Boc-3-Iodo-1H-indazole**.

- ¹H NMR (CDCl₃): δ (ppm) 8.09 (d, J=8.5 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.46 (d, J=7.9 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 1.71 (s, 9H).[1]
- ¹³C NMR (CDCl₃): δ (ppm) 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18.[1]
- Infrared (IR) (KBr): ν (cm⁻¹) 1728 (C=O), 1150 (C-O), 424 (C-I).[1]

Expert Insight: The ^1H NMR spectrum is unambiguous. The singlet at 1.71 ppm, integrating to 9 protons, is the hallmark of the tert-butyl group of the Boc protector. The downfield aromatic signals correspond to the protons on the indazole ring. In the IR spectrum, the strong carbonyl ($\text{C}=\text{O}$) stretch around 1728 cm^{-1} is definitive for the carbamate functionality of the Boc group.

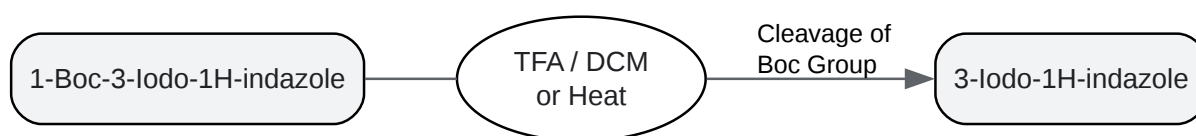
Chemical Reactivity and Synthetic Logic

The synthetic utility of **1-Boc-3-Iodo-1H-indazole** is dictated by two key features: the N-Boc protecting group and the C-I bond.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely a placeholder; it is an essential electronic and steric modulator.

- Protection: The indazole N-H proton is acidic and can interfere with many organometallic reactions by acting as a proton source or coordinating to the metal center.[3] The Boc group prevents these side reactions, enabling clean functionalization at the C-3 position.[4][5]
- Deprotection: The Boc group is robust under many reaction conditions (e.g., basic, hydrogenolysis) but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), or by thermolytic methods.[6] This orthogonality is a cornerstone of modern protecting group strategy.



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Caption: Workflow for the acidic or thermolytic deprotection of the N-Boc group.

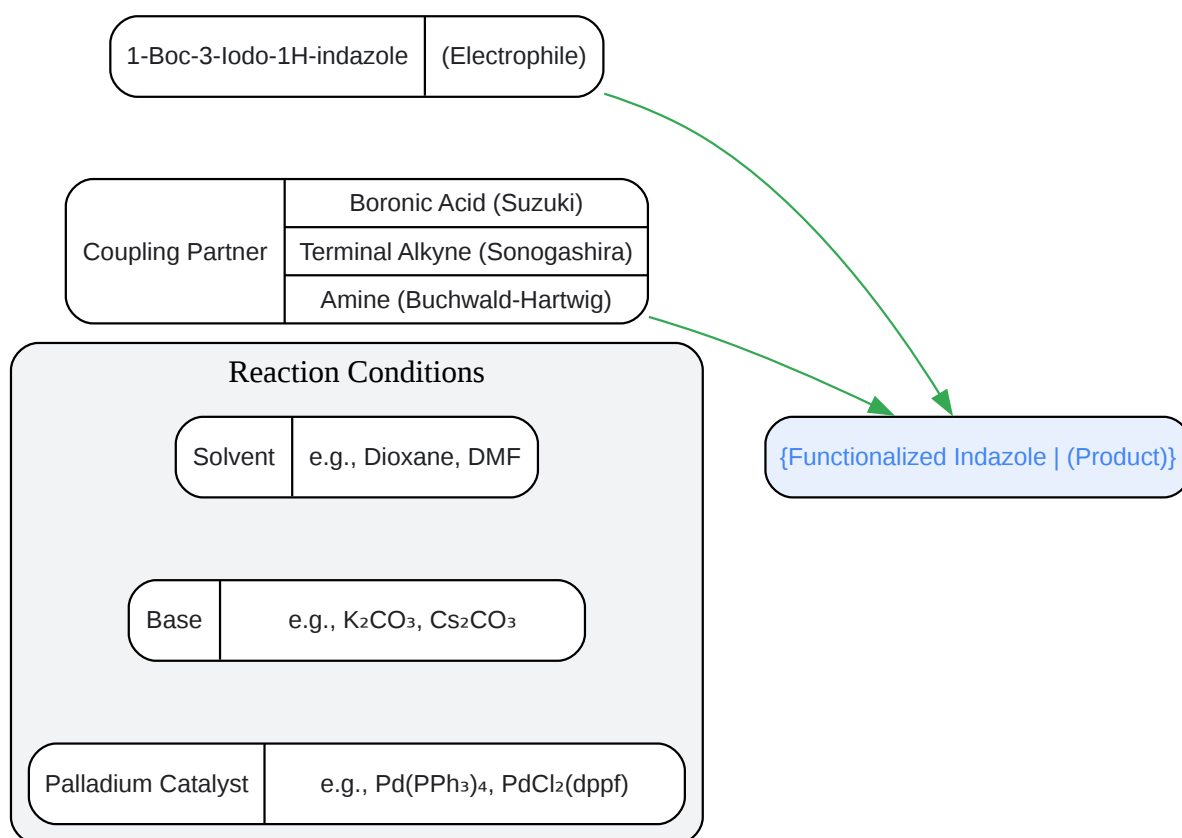
The Reactivity of the C-3 Iodo Group

The carbon-iodine bond at the C-3 position is the molecule's primary reactive site for bond construction. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling

reactions due to their high reactivity in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[7][8] This reactivity follows the trend $I > Br > Cl$.

This compound is an excellent substrate for several cornerstone reactions in drug development:

- Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids, enabling the introduction of aryl or heteroaryl moieties.[4][9][10]
- Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, a key reaction for building rigid scaffolds.[11][12]
- Buchwald-Hartwig Amination: For the formation of C-N bonds with a vast array of primary and secondary amines, crucial for accessing aniline-type structures.[13][14]



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